5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine is an organic compound with the molecular formula C26H40N2O This compound is characterized by the presence of a pyrimidine ring substituted with an octyloxyphenyl group and an octylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The octyloxyphenyl and octylsulfanyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile and facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions with reagents such as bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Pd/C, H2
Substitution: Br2, HNO3
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyrimidine derivatives
Substitution: Brominated or nitrated aromatic compounds
Scientific Research Applications
5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: The compound can be used in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The octyloxy and octylsulfanyl groups can modulate the compound’s lipophilicity and membrane permeability, allowing it to interact with lipid bilayers and membrane-bound proteins. Additionally, the pyrimidine ring can engage in hydrogen bonding and π-π stacking interactions with biological macromolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(Butyloxy)phenyl]-2-(butylsulfanyl)pyrimidine
- 5-[4-(Hexyloxy)phenyl]-2-(hexylsulfanyl)pyrimidine
- 5-[4-(Decyloxy)phenyl]-2-(decylsulfanyl)pyrimidine
Uniqueness
5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine is unique due to its specific combination of octyloxy and octylsulfanyl groups, which confer distinct physicochemical properties. These properties can influence the compound’s solubility, stability, and reactivity, making it suitable for specialized applications in various fields of research and industry.
Properties
CAS No. |
113844-50-1 |
---|---|
Molecular Formula |
C26H40N2OS |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
5-(4-octoxyphenyl)-2-octylsulfanylpyrimidine |
InChI |
InChI=1S/C26H40N2OS/c1-3-5-7-9-11-13-19-29-25-17-15-23(16-18-25)24-21-27-26(28-22-24)30-20-14-12-10-8-6-4-2/h15-18,21-22H,3-14,19-20H2,1-2H3 |
InChI Key |
GDFIHDXIALLLFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CN=C(N=C2)SCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.